molecular formula C8H18N2O B1522786 3-(Morpholin-4-yl)butan-2-amine CAS No. 1249453-24-4

3-(Morpholin-4-yl)butan-2-amine

Cat. No.: B1522786
CAS No.: 1249453-24-4
M. Wt: 158.24 g/mol
InChI Key: GUSHEMUDDUPEBZ-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)butan-2-amine is an organic compound with the molecular formula C8H18N2O It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)butan-2-amine typically involves the reaction of morpholine with butan-2-amine under specific conditions. One common method includes the use of a microreactor for continuous flow biocatalysis, where enzyme-coated magnetic nanoparticles catalyze the enantiomer selective acylation of 4-(Morpholin-4-yl)butan-2-ol . This method ensures high efficiency and selectivity in the production of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized morpholine compounds.

Scientific Research Applications

3-(Morpholin-4-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on molecular pathways depend on its structure and the nature of its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which is a simple heterocyclic amine.

    4-(Morpholin-4-yl)butan-2-ol: A related compound used in similar synthetic applications.

    N-(4-Morpholinyl)butanamide: Another derivative with potential biological activities.

Uniqueness

3-(Morpholin-4-yl)butan-2-amine is unique due to its specific structure, which combines the properties of morpholine and butan-2-amine. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-morpholin-4-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSHEMUDDUPEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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